N-Palmitoyl-D-sphingomyelin-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H79N2O6P |

|---|---|

Molecular Weight |

712.1 g/mol |

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i2D3,7D2,9D2,11D2 |

InChI Key |

RWKUXQNLWDTSLO-YWFJKMPESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl-D-sphingomyelin-d9 is a deuterated analog of N-palmitoyl-D-sphingomyelin (C16 sphingomyelin), a ubiquitous and critical component of mammalian cell membranes. Its primary application in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, C16 sphingomyelin (B164518), in various biological samples using mass spectrometry. This guide provides a comprehensive overview of its chemical properties, its role in biological systems, and detailed methodologies for its application in research.

Core Properties and Specifications

This compound is specifically designed for use in mass spectrometry-based lipidomics. The incorporation of nine deuterium (B1214612) atoms into the palmitoyl (B13399708) chain results in a distinct mass shift, allowing it to be differentiated from the endogenous C16 sphingomyelin while maintaining nearly identical chemical and physical properties.

| Property | Value |

| Synonyms | Palmitoyl Sphingomyelin-d9, N-Palmitoyl-D-erythro-Sphingosylphosphorylcholine-d9, SM(d18:1/16:0-d9)[1] |

| Molecular Formula | C₃₉H₇₀D₉N₂O₆P[1] |

| Formula Weight | 712.1 g/mol [1] |

| CAS Number | 2415226-88-7[1] |

| Purity | ≥99% deuterated forms (d₁-d₉)[1] |

| Solubility | Ethanol: 10 mg/ml[1] |

The Role of N-Palmitoyl-sphingomyelin in Cellular Function

N-palmitoyl-sphingomyelin, the non-deuterated analyte of interest, is a key player in maintaining the structural integrity of cell membranes and participates in critical signaling pathways.

Membrane Structure and Lipid Rafts

Sphingomyelin, along with cholesterol, is a primary component of specialized membrane microdomains known as lipid rafts.[2][3] These rafts are ordered, tightly packed domains that serve as platforms for the organization of signaling proteins and receptors. The saturated palmitoyl chain of N-palmitoyl-sphingomyelin contributes to the tight packing and stability of these domains. The formation of lipid rafts is crucial for various cellular processes, including signal transduction, protein trafficking, and endocytosis.[4]

The Sphingomyelin-Ceramide Signaling Pathway

N-palmitoyl-sphingomyelin is a central molecule in the sphingomyelin-ceramide signaling pathway. In response to various cellular stresses and stimuli, the enzyme sphingomyelinase hydrolyzes sphingomyelin, cleaving the phosphocholine (B91661) headgroup to generate ceramide.[5][6] Ceramide is a potent bioactive lipid that can trigger a cascade of downstream signaling events, influencing crucial cellular decisions such as proliferation, differentiation, and apoptosis.[5] Conversely, ceramide can be converted to other bioactive sphingolipids, such as sphingosine (B13886) and sphingosine-1-phosphate (S1P), which often have opposing biological effects.[5][7]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of C16 sphingomyelin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma

Accurate quantification begins with efficient extraction of lipids from the biological matrix. Several methods are effective, with the Folch and Bligh-Dyer methods being classics, and more recent single-phase extraction methods offering high-throughput advantages.

Single-Phase Extraction Protocol (Adapted from Alshehry et al.): [8]

-

To 10 µL of plasma in a polypropylene (B1209903) tube, add 100 µL of a 1:1 (v/v) mixture of 1-butanol (B46404) and methanol (B129727) containing the internal standard, this compound. The final concentration of the internal standard should be optimized based on the expected concentration of the analyte in the sample.

-

Vortex the mixture for 10 seconds.

-

Sonicate the sample for 1 hour on ice.

-

Centrifuge the tube at 13,000 x g for 10 minutes to pellet any precipitated proteins.

-

Carefully transfer the supernatant, which contains the extracted lipids, to a clean vial for LC-MS/MS analysis.

LC-MS/MS Quantification of C16 Sphingomyelin

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of sphingolipids as it provides good retention and peak shape for these polar lipids.[9][10][11][12]

Illustrative LC-MS/MS Parameters:

| Parameter | Recommended Setting |

| LC Column | HILIC column (e.g., silica, amide, or diol stationary phase)[9][10] |

| Mobile Phase A | Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile with 0.2% formic acid |

| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage to elute polar compounds, then re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) for C16 Sphingomyelin | m/z 703.6 |

| Product Ion (Q3) for C16 Sphingomyelin | m/z 184.1 (phosphocholine headgroup)[13][14] |

| Precursor Ion (Q1) for this compound | m/z 712.6 |

| Product Ion (Q3) for this compound | m/z 184.1 (phosphocholine headgroup)[13][14] |

| Collision Energy | To be optimized for the specific instrument, typically in the range of 20-40 eV. |

Data Analysis:

The concentration of C16 sphingomyelin in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then compared to a standard curve generated by analyzing known concentrations of C16 sphingomyelin with a fixed concentration of the internal standard.

Summary

This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard enables the precise and accurate quantification of N-palmitoyl-sphingomyelin, a key lipid involved in membrane structure and cellular signaling. The methodologies outlined in this guide provide a robust framework for the application of this deuterated standard in a research setting, facilitating a deeper understanding of the roles of sphingolipids in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rupress.org [rupress.org]

- 3. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. cusabio.com [cusabio.com]

- 6. The therapeutic potential of modulating the ceramide/sphingomyelin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient Single Phase Method for the Extraction of Plasma Lipids [mdpi.com]

- 9. Hydrophilic interaction liquid chromatography–tandem mass spectrometric approach for Simultaneous Determination of Safingol and D-erythro-Sphinganine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl-D-sphingomyelin-d9 is a deuterated form of N-Palmitoyl-D-sphingomyelin, a ubiquitous and critical component of cellular membranes in mammals. Its structural and functional roles are pivotal in maintaining membrane integrity and participating in a multitude of cell signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound is a sphingolipid consisting of a phosphocholine (B91661) head group, a sphingosine (B13886) backbone, and a deuterated N-acyl chain (palmitic acid-d9). The presence of nine deuterium (B1214612) atoms on the palmitoyl (B13399708) chain provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

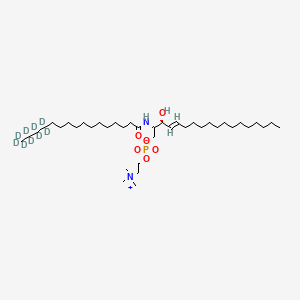

Below is a diagram illustrating the chemical structure of this compound.

Caption: Key chemical and physical properties of this compound.

Biological Significance and Signaling Pathways

Sphingomyelin (B164518) is a key component of the plasma membrane, particularly enriched in lipid rafts.[1] These microdomains are critical for organizing and modulating various signaling pathways. The metabolism of sphingomyelin, through the action of sphingomyelinases, generates ceramide, a potent second messenger involved in diverse cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] Conversely, the synthesis of sphingomyelin from ceramide and phosphatidylcholine is also a regulated process that influences cell signaling.

The balance between sphingomyelin, ceramide, and another bioactive sphingolipid, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[2][3] N-Palmitoyl-D-sphingomyelin, as a specific molecular species of sphingomyelin, contributes to these processes and its levels can be altered in various disease states, including cancer and metabolic disorders.[4]

Below is a simplified diagram of the sphingomyelin-ceramide signaling pathway.

Caption: Simplified sphingomyelin-ceramide signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous N-Palmitoyl-D-sphingomyelin in biological samples by mass spectrometry. Below are representative protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Cultured Cells

This protocol is adapted for the extraction of total lipids from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), HPLC grade

-

Chloroform (B151607), HPLC grade

-

This compound internal standard solution (concentration determined by user)

-

Cell scraper

-

Conical tubes (15 mL)

-

Centrifuge

Procedure:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a known amount of this compound internal standard to the cells.

-

Scrape the cells in a minimal volume of PBS and transfer to a 15 mL conical tube.

-

Add methanol and chloroform to the cell suspension to achieve a final ratio of 2:1 (v/v) methanol:chloroform.

-

Vortex the mixture vigorously for 1 minute and incubate at room temperature for 15 minutes.

-

Add chloroform and water to induce phase separation, resulting in a final ratio of 2:1:0.8 (v/v/v) chloroform:methanol:water.

-

Vortex again and centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Quantification by LC-MS/MS

This is a general protocol for the analysis of sphingomyelins using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 80% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 80% B for re-equilibration

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Palmitoyl-D-sphingomyelin: Precursor ion (m/z) 703.6 -> Product ion (m/z) 184.1

-

This compound: Precursor ion (m/z) 712.6 -> Product ion (m/z) 184.1

-

-

Collision Energy and other source parameters: Optimize for maximum signal intensity.

The following diagram outlines the experimental workflow for the quantification of N-Palmitoyl-D-sphingomyelin using its deuterated internal standard.

Caption: Experimental workflow for quantitative analysis.

Data Presentation

The following table summarizes the key quantitative data for N-Palmitoyl-D-sphingomyelin and its deuterated internal standard.

| Parameter | N-Palmitoyl-D-sphingomyelin | This compound | Reference |

| Chemical Formula | C39H79N2O6P | C39H70D9N2O6P | [5][6] |

| Molecular Weight | 703.03 g/mol | 712.08 g/mol | [5][6] |

| CAS Number | 6254-89-3 | 2415226-88-7 | [5][6] |

| Precursor Ion (m/z) [M+H]+ | 703.6 | 712.6 | |

| Product Ion (m/z) | 184.1 (Phosphocholine) | 184.1 (Phosphocholine) |

This technical guide provides a foundational understanding of this compound and its application in quantitative lipidomics. For specific applications, further optimization of the presented protocols is recommended.

References

- 1. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. lipidmaps.org [lipidmaps.org]

- 4. abcam.cn [abcam.cn]

- 5. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingomyelinase Assay Kit (Colorimetric) (ab138876) | Abcam [abcam.com]

Unveiling Cellular Processes: A Technical Guide to the Synthesis of Deuterium-Labeled Sphingomyelin

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the synthesis of deuterium-labeled sphingomyelin (B164518), a critical tool for elucidating the complex roles of sphingolipids in cellular signaling and disease. This document details synthetic strategies, experimental protocols, and the application of these labeled molecules in advanced research.

Sphingomyelin, a key component of cell membranes, is not merely a structural lipid but also a central player in a myriad of cellular signaling pathways.[1][2] Its metabolic products, such as ceramide, are potent bioactive molecules that regulate processes ranging from cell proliferation and differentiation to apoptosis.[3][4] To trace the metabolic fate of sphingomyelin and quantify its flux through these intricate pathways, stable isotope labeling, particularly with deuterium (B1214612), has become an indispensable technique.[5][6] Deuterium-labeled sphingomyelin serves as a powerful tool in mass spectrometry-based lipidomics and nuclear magnetic resonance (NMR) spectroscopy to study membrane dynamics.[6][7][8]

Synthesis Strategies for Deuterium-Labeled Sphingomyelin

The introduction of deuterium into the sphingomyelin molecule can be achieved at various positions, primarily within the sphingoid backbone or the N-acyl chain. The choice of labeling position depends on the specific research question, whether it is to track the fate of the entire molecule, investigate the metabolism of the sphingosine (B13886) base, or probe the dynamics of the fatty acid chain.

Two principal strategies for the synthesis of deuterium-labeled sphingomyelin involve:

-

Labeling of the Sphingoid Backbone: This approach often utilizes deuterated reagents to introduce deuterium at specific carbons of the sphingosine moiety. Common methods include the reduction of ketone intermediates with sodium borodeuteride (NaBD₄) or the use of deuterated starting materials in a multi-step synthesis.[5]

-

Labeling of the N-Acyl Chain: This strategy involves coupling a deuterated fatty acid to the sphingosine backbone. This is particularly useful for studying the metabolism and signaling roles of different ceramide species.

The following table summarizes key quantitative data from representative synthetic methods for deuterium-labeled sphingolipids, providing a comparative overview of their efficiency.

| Labeled Position | Precursor | Key Reagents/Reaction | Overall Yield | Deuterium Incorporation | Reference |

| Sphingoid Backbone | |||||

| C-3 | α,β-enone intermediate | NaBD₄, CeCl₃·7H₂O in CD₃OD | Not specified | High | [5] |

| C-4, C-5 | β-ketophosphonate | ND₄Cl in D₂O/THF | Not specified | High | [5] |

| N-Acyl Chain | |||||

| Perdeuterated Palmitoyl Chain | N-palmitoyl(D31)-D-erythro-sphingosylphosphorylcholine | Commercially available | N/A | >98% | [7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of deuterium-labeled sphingomyelin, focusing on the labeling of the sphingoid backbone.

Protocol 1: Synthesis of 3-Deuterio-N-palmitoyl-D-erythro-sphingomyelin

This protocol is adapted from the work of Byun and Bittman (2010) and describes the introduction of a deuterium atom at the C-3 position of the sphingoid backbone.[5]

Step 1: Synthesis of the α,β-Enone Precursor

The synthesis begins with a Horner-Wadsworth-Emmons (HWE) olefination reaction between myristaldehyde and a β-ketophosphonate derived from L-serine to yield an α,β-enone.[4][5] This reaction is highly stereoselective, favoring the formation of the E-alkene.[10]

Step 2: Stereoselective Reduction with Sodium Borodeuteride

The α,β-enone is then subjected to a Luche reduction, a stereoselective reduction of the carbonyl group using sodium borodeuteride (NaBD₄) in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in perdeuteromethanol (CD₃OD).[5] This step introduces the deuterium atom at the C-3 position.

Step 3: N-Acylation

The resulting deuterated sphingosine analog is then N-acylated with palmitic acid to form the corresponding deuterated ceramide.

Step 4: Phosphocholine (B91661) Headgroup Installation

Finally, the phosphocholine headgroup is installed to yield 3-deuterio-N-palmitoyl-D-erythro-sphingomyelin.[5] This involves reaction with 2-chloro-1,3,2-dioxaphospholane (B43518) followed by reaction with trimethylamine.[11]

Purification and Characterization:

The final product is purified by column chromatography on silica (B1680970) gel.[5] Characterization and confirmation of deuterium incorporation are performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5][7]

Visualizing the Synthesis and Signaling Pathways

To better illustrate the processes described, the following diagrams were generated using the Graphviz (DOT language).

Caption: Experimental workflow for the synthesis of 3-deuterio-sphingomyelin.

The significance of deuterium-labeled sphingomyelin lies in its application to study cellular signaling. Sphingomyelin hydrolysis by sphingomyelinases yields ceramide, a central hub in sphingolipid metabolism and a critical second messenger.[3][12][13]

Caption: The Sphingomyelin-Ceramide signaling pathway.

Conclusion

The synthesis of deuterium-labeled sphingomyelin provides researchers with an invaluable tool to dissect the complex and dynamic world of sphingolipid metabolism and signaling. The methods outlined in this guide offer a robust framework for producing these essential molecules for advanced studies in lipidomics, membrane biophysics, and drug development. The ability to trace the journey of sphingomyelin and its metabolites within the cell will continue to shed light on their roles in health and disease, paving the way for novel therapeutic interventions.

References

- 1. Cellular and enzymic synthesis of sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4, 5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. The Phase Behavior and Organization of Sphingomyelin/Cholesterol Membranes: A Deuterium NMR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Phase Behavior and Organization of Sphingomyelin/Cholesterol Membranes: A Deuterium NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. An efficient route to N-palmitoyl-D-erythro-sphingomyelin and its 13C-labeled derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of N-palmitoyl sphingomyelin in cell membranes

An in-depth technical guide on the biological role of N-palmitoyl sphingomyelin (B164518) in cell membranes for researchers, scientists, and drug development professionals.

Introduction

Overview of Sphingolipids and Sphingomyelin

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine (B13886). They are integral components of cell membranes and are involved in a variety of cellular processes, including signal transduction, cell recognition, and apoptosis[1][2]. Sphingomyelin (SM) is the most abundant sphingolipid in mammalian cells, primarily located in the outer leaflet of the plasma membrane[1][3][4]. Unlike glycerophospholipids, which are built on a glycerol (B35011) backbone, sphingomyelin consists of a phosphocholine (B91661) head group, a sphingosine, and a fatty acid linked via an amide bond[1][5]. This unique structure imparts specific biophysical properties to sphingomyelin that influence membrane structure and function.

Significance of N-palmitoyl Sphingomyelin (PSM)

The fatty acid composition of sphingomyelin varies, with N-palmitoyl sphingomyelin (PSM), containing the saturated 16-carbon palmitic acid, being a prominent species[1]. The specific acyl chain length and degree of saturation significantly impact the biophysical properties of the membrane. PSM is known for its ability to form highly ordered membrane domains and its favorable interactions with cholesterol[3][6]. These characteristics are fundamental to its role in the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction[1][7][8]. Furthermore, the metabolism of PSM generates bioactive molecules, such as ceramide and sphingosine-1-phosphate, that are key players in various signaling cascades[1][9]. Dysregulation of PSM metabolism has been implicated in several diseases, including cardiovascular disease and neurodegenerative disorders[10][11][12].

Molecular Structure and Biophysical Properties of N-palmitoyl Sphingomyelin

Molecular Structure

N-palmitoyl sphingomyelin is composed of three main components: a phosphocholine head group, a sphingosine backbone, and a palmitic acid tail. The sphingosine backbone is an 18-carbon amino alcohol with a trans double bond between C4 and C5. The palmitic acid is attached to the amino group at C2 of the sphingosine via an amide linkage. The phosphocholine head group is attached to the C1 hydroxyl group of sphingosine. The presence of the hydroxyl group at C3 and the amide linkage allows for the formation of an extensive hydrogen bond network at the membrane interface, a feature that distinguishes it from glycerophospholipids like dipalmitoylphosphatidylcholine (DPPC)[13][14].

Biophysical Properties

The biophysical properties of PSM have been extensively studied and are summarized in the table below. These properties are crucial for its biological functions within the cell membrane.

| Property | Value | Experimental Condition | Reference(s) |

| Main Phase Transition Temperature (Tm) | 41 °C | Fully hydrated multi-bilayers | [15] |

| 55.5 °C (for 3-O-palmitoyl-PSM) | Fully hydrated bilayers | [6] | |

| Transition Enthalpy (ΔH) | 7.5 kcal/mol | Fully hydrated multi-bilayers | [15] |

| 8 kcal/mol (for 3-O-palmitoyl-PSM) | Fully hydrated bilayers | [6] | |

| Bilayer Thickness (Gel Phase) | 73.5 Å | 29 °C, fully hydrated | [15] |

| Bilayer Thickness (Liquid-Crystalline Phase) | 66.6 Å | 55 °C, fully hydrated | [15] |

| Area per Molecule | ~43 Ų | Liquid condensed phase in a monolayer | [5] |

Role of N-palmitoyl Sphingomyelin in Cell Membrane Organization

Membrane Fluidity and Order

N-palmitoyl sphingomyelin plays a significant role in modulating the physical state of cell membranes. Due to its saturated acyl chain and extensive hydrogen-bonding capabilities, PSM tends to form more ordered and tightly packed domains compared to unsaturated glycerophospholipids[13][14]. The main phase transition temperature of PSM is close to physiological temperatures, meaning that small changes in temperature or membrane composition can lead to significant alterations in membrane fluidity and organization[3][9]. In the liquid-crystalline state, the N-acyl chain of sphingomyelin exhibits significantly more configurational order than the chains of homologous phosphatidylcholines[13].

Interaction with Cholesterol

PSM has a strong affinity for cholesterol, a key regulator of membrane fluidity and organization in eukaryotic cells. The interaction between PSM and cholesterol is thought to be stabilized by hydrogen bonding and favorable packing of the rigid sterol ring with the saturated acyl chain of PSM[3][14]. The addition of cholesterol to PSM bilayers progressively broadens and eventually eliminates the sharp phase transition, indicating the formation of a liquid-ordered (Lo) phase where the lipids are tightly packed yet retain lateral mobility[15]. This PSM-cholesterol interaction is fundamental to the formation of lipid rafts[3][16].

Formation of Lipid Rafts

Lipid rafts are dynamic, nanoscale domains within the plasma membrane that are enriched in sphingolipids, cholesterol, and specific proteins[1][8][17]. N-palmitoyl sphingomyelin is a key component in the formation of these rafts. The favorable interaction between PSM and cholesterol drives their co-localization and segregation from the surrounding, more fluid and disordered regions of the membrane, which are typically enriched in unsaturated glycerophospholipids[3][7]. These rafts serve as platforms for the assembly of signaling complexes, thereby regulating a variety of cellular processes[1][8].

N-palmitoyl Sphingomyelin in Cellular Signaling

The Sphingomyelin-Ceramide Signaling Pathway

N-palmitoyl sphingomyelin is not only a structural component of membranes but also a precursor for potent signaling molecules. The hydrolysis of sphingomyelin by the enzyme sphingomyelinase (SMase) generates ceramide and phosphocholine[1][18][19]. This reaction is a central event in the "sphingomyelin cycle." Ceramide acts as a second messenger in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation[9][20][21]. The generation of ceramide within the membrane leads to the formation of ceramide-rich platforms, which can promote the clustering of receptors and facilitate downstream signaling events[20].

Downstream Effectors of Ceramide

Ceramide can directly interact with and modulate the activity of various downstream effector proteins. These include protein kinases, such as ceramide-activated protein kinase (CAPK), and protein phosphatases, like protein phosphatase 2A (PP2A). By influencing these key regulatory proteins, ceramide can trigger signaling cascades that ultimately lead to the observed cellular responses.

The Role of Ceramide-1-Phosphate

Ceramide can be further metabolized to ceramide-1-phosphate (C1P) by the action of ceramide kinase[21][22]. C1P is also a bioactive lipid, but it often has effects that are antagonistic to those of ceramide, such as promoting cell proliferation and survival[21][23]. C1P is also a key mediator of inflammatory responses[21][24]. The balance between ceramide and C1P levels is therefore critical in determining the cellular outcome.

Experimental Protocols for the Study of N-palmitoyl Sphingomyelin

Analysis of Membrane Properties using Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers.

-

Sample Preparation:

-

Dissolve N-palmitoyl sphingomyelin and other lipids (if creating a mixed bilayer) in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the lipids to form multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Load a precise amount of the lipid dispersion into the sample pan of the calorimeter.

-

Load an equal volume of buffer into the reference pan.

-

Scan the sample and reference pans over a desired temperature range (e.g., 10 °C to 60 °C) at a controlled scan rate (e.g., 1 °C/min).

-

The Tm is determined as the peak temperature of the endothermic transition, and the ΔH is calculated from the area under the peak.

-

Deuterium (B1214612) Nuclear Magnetic Resonance (2H-NMR) Spectroscopy for Membrane Structure

2H-NMR spectroscopy of selectively deuterated lipids provides detailed information about the conformation and order of the lipid acyl chains within a bilayer.

-

Sample Preparation:

-

Synthesize or obtain selectively deuterated N-palmitoyl sphingomyelin.

-

Prepare lipid bilayers as described for DSC. For high-resolution spectra, macroscopically aligned bilayers can be prepared on glass plates.

-

Hydrate the sample to the desired water content.

-

-

2H-NMR Measurement:

-

Place the sample in the NMR spectrometer.

-

Acquire 2H-NMR spectra at a controlled temperature.

-

The quadrupolar splitting of the deuterium signal is measured, which is proportional to the C-D bond order parameter (SCD).

-

By analyzing the order parameters at different positions along the acyl chain, a profile of chain order can be constructed, providing insights into membrane structure and fluidity[13][25].

-

Fluorescence Spectroscopy for Membrane Dynamics

Fluorescence spectroscopy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan can be used to assess membrane fluidity and the properties of the membrane interface.

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) by extrusion of MLVs through polycarbonate filters of a defined pore size (e.g., 100 nm).

-

Incorporate the fluorescent probe (e.g., DPH) into the vesicles at a low molar ratio (e.g., 1:500 probe:lipid).

-

-

Fluorescence Anisotropy Measurement (with DPH):

-

Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., 350 nm for DPH).

-

Measure the intensity of the emitted light through polarizers oriented vertically (IVV) and horizontally (IVH).

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is a correction factor.

-

Higher anisotropy values correspond to lower membrane fluidity.

-

-

Laurdan Generalized Polarization (GP):

-

Excite Laurdan-labeled vesicles at its excitation wavelength (e.g., 340 nm).

-

Measure the emission intensity at two wavelengths corresponding to the emission from ordered (e.g., 440 nm) and disordered (e.g., 490 nm) environments.

-

Calculate the GP value: GP = (I440 - I490) / (I440 + I490).

-

Higher GP values indicate a more ordered membrane environment.

-

Conclusion and Future Directions

N-palmitoyl sphingomyelin is a multifaceted lipid that plays a crucial role in the structural organization and signaling functions of cell membranes. Its unique biophysical properties, particularly its ability to form ordered domains and interact favorably with cholesterol, make it a key player in the formation of lipid rafts. Furthermore, its metabolic conversion to bioactive molecules like ceramide and ceramide-1-phosphate places it at the heart of critical cellular signaling pathways.

Future research will likely focus on elucidating the precise mechanisms by which PSM and its metabolites regulate specific cellular events in health and disease. The development of advanced analytical techniques will enable a more detailed understanding of the dynamics and composition of PSM-containing membrane domains in living cells. For drug development professionals, a deeper understanding of the enzymes involved in PSM metabolism, such as sphingomyelinases and ceramide kinases, may reveal novel therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

References

- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins | Biology Open | The Company of Biologists [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digital.csic.es [digital.csic.es]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Circulating Palmitoyl Sphingomyelin Is Associated With Cardiovascular Disease in Individuals With Type 2 Diabetes: Findings From the China Da Qing Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acid sphingomyelinase recruits palmitoylated CD36 to membrane rafts and enhances lipid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]

- 20. fada.birzeit.edu [fada.birzeit.edu]

- 21. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.biologists.com [journals.biologists.com]

- 23. Sphingomyelinase D/Ceramide 1-Phosphate in Cell Survival and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structure and lipid interaction of N-palmitoylsphingomyelin in bilayer membranes as revealed by 2H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Palmitoyl-D-sphingomyelin-d9: A Technical Guide for Tracer-Based Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-Palmitoyl-D-sphingomyelin-d9 as a stable isotope tracer for investigating the dynamic and complex pathways of lipid metabolism. By incorporating a deuterium-labeled palmitoyl (B13399708) chain, this molecule allows for the precise tracking of its metabolic fate, providing invaluable insights into sphingolipid synthesis, turnover, and signaling. This guide offers a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of this powerful research tool.

Introduction to Sphingomyelin (B164518) Metabolism and Isotope Tracing

Sphingolipids, including sphingomyelin, are not merely structural components of cellular membranes but also pivotal signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, and apoptosis. The metabolism of sphingomyelin is a tightly regulated network of enzymatic reactions that produce a cascade of bioactive lipids, including ceramide and sphingosine-1-phosphate (S1P)[1][2]. Dysregulation of these pathways has been implicated in numerous diseases, making them a critical area of study.

Stable isotope tracing has emerged as an indispensable technique in lipidomics for elucidating the dynamics of lipid metabolism[3]. By introducing a stable isotope-labeled lipid, such as this compound, into a biological system, researchers can distinguish the tracer and its metabolites from the endogenous, unlabeled pool. This allows for the quantitative measurement of metabolic flux, turnover rates, and the relative contributions of different biosynthetic and catabolic pathways. Deuterated standards are particularly valuable as internal standards in mass spectrometry-based lipidomics to correct for variability during sample preparation and analysis, ensuring high accuracy and precision[4].

Properties and Synthesis of this compound

N-Palmitoyl-D-sphingomyelin is a specific molecular species of sphingomyelin containing a palmitic acid (16:0) acyl chain. The deuterated variant, this compound, incorporates nine deuterium (B1214612) atoms into the terminal methyl and adjacent methylene (B1212753) groups of the palmitoyl chain.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₃₉H₇₀D₉N₂O₆P |

| Molecular Weight | 712.1 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol |

| Storage | -20°C for long-term stability |

Source: PubChem CID 9939941 (non-deuterated), Cayman Chemical (deuterated)

Synthesis Overview:

The synthesis of this compound involves the coupling of a deuterated palmitic acid with a sphingosine (B13886) backbone, followed by the addition of the phosphocholine (B91661) headgroup.

-

Synthesis of Deuterated Palmitic Acid (Palmitic Acid-d9): Deuterated palmitic acid can be synthesized through various established methods. One common approach involves the use of deuterated starting materials and catalytic deuteration reactions to introduce deuterium atoms at specific positions on the fatty acid chain[1][3][5][6][7].

-

Coupling to Sphingosine: The deuterated palmitic acid is then activated, typically as an acyl chloride or using a coupling agent, and reacted with the amino group of a protected D-erythro-sphingosine to form the ceramide backbone[8][9].

-

Phosphocholine Headgroup Addition: The final step involves the addition of the phosphocholine headgroup to the primary hydroxyl group of the ceramide intermediate. This is often achieved using reagents like 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by reaction with trimethylamine[8].

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in both in vitro and in vivo experimental settings.

In Vitro Cell Culture Labeling

This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into cellular lipids. This protocol is adapted from methodologies for labeling cells with stable isotope-labeled fatty acids and sphingolipids[10][11].

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell scrapers

-

Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

-

Complex the tracer to fatty acid-free BSA by slowly adding the stock solution to a sterile BSA solution in serum-free medium while vortexing. The final concentration of the tracer and BSA will depend on the specific cell type and experimental goals. A typical starting concentration for the tracer is 1-10 µM.

-

Sterile-filter the labeling medium.

-

-

Metabolic Labeling:

-

Seed cells in culture plates and grow to the desired confluency (typically 80-90%).

-

On the day of the experiment, remove the regular growth medium and wash the cells once with warm PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

-

-

Cell Harvesting and Lipid Extraction:

-

After the incubation period, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping into ice-cold PBS and pellet them by centrifugation.

-

Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction[12].

-

In Vivo Administration

This protocol provides a general guideline for the in vivo delivery of this compound to animal models, adapted from protocols for similar lipid molecules[13]. The specific route of administration and dosage will need to be optimized for the particular animal model and research question.

Materials:

-

This compound

-

Vehicle for administration (e.g., sterile saline with a solubilizing agent like Tween 80 or complexed to albumin)

-

Syringes and needles appropriate for the chosen administration route

Procedure:

-

Preparation of Dosing Solution:

-

Formulate the this compound in a biocompatible vehicle. Due to its lipophilic nature, a solubilizing agent is typically required. Sonication may be necessary to form a stable emulsion or solution.

-

Ensure the final solution is sterile.

-

-

Administration:

-

Weigh the animal for accurate dose calculation.

-

Administer the dosing solution via the desired route. Common routes for lipid tracers include:

-

Intravenous (i.v.) injection: For rapid distribution.

-

Intraperitoneal (i.p.) injection: For slower absorption.

-

Oral gavage: To study intestinal absorption and metabolism.

-

-

-

Sample Collection:

-

At predetermined time points following administration, collect tissues and biofluids (e.g., blood, liver, brain, adipose tissue).

-

Immediately snap-freeze the samples in liquid nitrogen and store at -80°C until lipid extraction.

-

-

Lipid Extraction:

-

Homogenize the tissue samples in an appropriate buffer.

-

Perform lipid extraction from the tissue homogenates or biofluids using a suitable protocol[12].

-

Lipid Extraction and Sample Preparation for Mass Spectrometry

A robust lipid extraction method is crucial for accurate lipid analysis. The choice of method depends on the specific lipid classes of interest and the sample matrix.

Common Lipid Extraction Methods:

| Method | Solvent System | Principle |

| Folch Extraction | Chloroform:Methanol (2:1, v/v) | A biphasic system where lipids partition into the lower organic phase. |

| Bligh-Dyer Extraction | Chloroform:Methanol:Water (1:2:0.8, v/v/v initially, then adjusted to 2:2:1.8) | A modified version of the Folch method, suitable for samples with high water content. |

| Methyl-tert-butyl ether (MTBE) Extraction | MTBE:Methanol:Water | A safer alternative to chloroform-based methods, where lipids partition into the upper MTBE phase. |

Source:[12]

General Procedure (adapted from Folch):

-

To the cell pellet or tissue homogenate, add a 2:1 mixture of chloroform:methanol.

-

Vortex vigorously to ensure thorough mixing and disruption of cell membranes.

-

Add water to induce phase separation.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/chloroform).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for the quantification of this compound and its metabolites due to its high sensitivity and specificity[14][15][16][17][18].

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or QTRAP) capable of performing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

-

Mobile Phases: A gradient elution using mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically employed to achieve good separation.

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of sphingomyelin.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the unlabeled (endogenous) and deuterated (tracer) sphingomyelin. For sphingomyelin, a common transition is the precursor ion [M+H]⁺ to the phosphocholine headgroup fragment (m/z 184.1).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Palmitoyl-D-sphingomyelin (unlabeled) | 703.6 | 184.1 |

| This compound (tracer) | 712.6 | 184.1 |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Presentation and Interpretation

Quantitative Data

The following tables present examples of quantitative data that can be obtained from tracer studies.

Table 1: Hypothetical Turnover Rate of this compound in Different Tissues

| Tissue | Half-life (t₁/₂) (hours) | Fractional Turnover Rate (k) (h⁻¹) |

| Plasma | 2.5 | 0.277 |

| Liver | 8.0 | 0.087 |

| Brain | 48.0 | 0.014 |

This table illustrates the type of data that can be generated. Actual values will vary depending on the experimental model.

Table 2: Example Data from an In Vitro Cell Labeling Experiment with Sphingosine-d9

This table is based on a study where Caco-2/TC7 cells were incubated with deuterated sphingosine (SPH-d9), and the appearance of labeled downstream metabolites was quantified. This demonstrates the principle of tracing the metabolic fate of a sphingolipid precursor.

| Labeled Sphingolipid Species | Concentration in Cells (pmol/well) |

| Sphingosine-d9 (SPH-d9) | 15.3 ± 1.3 |

| Sphingosine-1-phosphate-d9 (S1P-d9) | 1.8 ± 0.2 |

| Ceramide-d9 (Cer-d9) | 13.9 ± 1.5 |

| Sphingomyelin-d9 (SM-d9) | 1.2 ± 0.1 |

Source: Adapted from[11]. Data represents the mean ± SEM.

Data Analysis

The raw data from the LC-MS/MS analysis is processed to obtain peak areas for the unlabeled and deuterated analytes. The ratio of the labeled to unlabeled species is then used to calculate various kinetic parameters.

Key Parameters to Calculate:

-

Fractional Synthesis Rate (FSR): The rate at which new molecules are synthesized, often expressed as a percentage per unit of time.

-

Fractional Catabolic Rate (FCR): The rate at which molecules are broken down or cleared.

-

Half-life (t₁/₂): The time it takes for half of the labeled molecules to be turned over.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in sphingomyelin metabolism and tracer-based experimental workflows.

Caption: Core pathways of sphingomyelin metabolism.

Caption: General experimental workflow for tracer studies.

Caption: Logical flow of data analysis.

Conclusion

This compound is a versatile and powerful tool for the detailed investigation of sphingolipid metabolism. Its use in tracer-based lipidomics studies, coupled with modern LC-MS/MS techniques, enables the precise quantification of metabolic fluxes and turnover rates that are not accessible through static measurements alone. This technical guide provides a foundational framework for researchers to design, execute, and interpret experiments using this valuable tracer, ultimately contributing to a deeper understanding of the role of sphingolipids in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Circulating palmitoyl sphingomyelin levels predict the 10-year increased risk of cardiovascular disease death in Chinese adults: findings from the Da Qing Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An efficient route to N-palmitoyl-D-erythro-sphingomyelin and its 13C-labeled derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 13. benchchem.com [benchchem.com]

- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. lipidmaps.org [lipidmaps.org]

- 18. Sphingolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Pivotal Role of C16 Sphingomyelin in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of C16 sphingomyelin (B164518) and its metabolic product, C16 ceramide, in critical cellular signaling pathways. This document delves into the intricate mechanisms by which these lipids modulate fundamental cellular processes, including apoptosis, inflammation, and insulin (B600854) signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this significant area of cell biology.

Introduction to C16 Sphingomyelin and its Signaling Significance

Sphingomyelin, a major constituent of mammalian cell membranes, is not merely a structural lipid but also a key player in signal transduction.[1] The acyl chain length of sphingomyelin species significantly influences their biological activity, with C16 sphingomyelin (N-palmitoyl-D-erythro-sphingosylphosphorylcholine) being a prominent and functionally significant variant.[2] The signaling capacity of C16 sphingomyelin is largely mediated through its hydrolysis by sphingomyelinases (SMases) to generate C16 ceramide.[3] This bioactive lipid acts as a second messenger, initiating a cascade of downstream events that regulate cell fate. The balance between C16 sphingomyelin, C16 ceramide, and other sphingolipid metabolites, such as sphingosine-1-phosphate (S1P), acts as a rheostat that determines whether a cell proliferates or undergoes apoptosis.[4]

C16 Sphingomyelin Metabolism and Cellular Localization

C16 sphingomyelin is synthesized in the Golgi apparatus by the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to C16 ceramide, a reaction catalyzed by sphingomyelin synthase. The C16 acyl chain of the ceramide precursor is attached by ceramide synthase 5 (CerS5) or ceramide synthase 6 (CerS6).[5] C16 sphingomyelin is predominantly localized to the outer leaflet of the plasma membrane, where it is a key component of lipid rafts.[6] These specialized membrane microdomains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction.[7][8] The hydrolysis of C16 sphingomyelin by acid or neutral sphingomyelinases in response to various stimuli, such as tumor necrosis factor-alpha (TNF-α), leads to the formation of C16 ceramide-rich platforms within the membrane, which can recruit and activate downstream signaling proteins.[9]

Quantitative Data on C16 Sphingomyelin and its Metabolites

The following tables summarize key quantitative data related to C16 sphingomyelin and its role in cellular signaling.

| Parameter | Cell/Tissue Type | Condition | Value | Reference(s) |

| C16 Sphingomyelin Concentration | Mouse Liver | Normal | ~15 nmol/g | [10] |

| Human Plasma | Healthy | ~100 µM | [11] | |

| 3T3-L1 cells | Basal | ~60 pmol/µg protein | [5][11] | |

| C16 Ceramide Concentration | Jurkat cells | Radiation-induced apoptosis (2h) | Significant increase | [12][13] |

| A549 cells | H2O2-induced apoptosis | ~2-fold increase | [14] | |

| Mouse Lung | Normal | ~50 pmol/mg tissue | [15] | |

| WT mice infused with lard oil | Insulin resistance | 78% increase | [16] | |

| Ceramide Synthase 5/6 (CerS5/6) Kinetics | HEK293 cells (endogenous) | K_m for sphinganine (B43673) (with C16:0-CoA) | ~1.16 µM | [17] |

| Purified CerS5 | - | - | [5] | |

| Downstream Signaling Modulation | A7r5 VSMCs | C6-ceramide treatment | ~50-60% decrease in Akt phosphorylation | [18][19] |

| UM-SCC-22A cells | CerS1/C18-ceramide induction | ~60% increase in caspase-3 activity | [20] |

Signaling Pathways Modulated by C16 Sphingomyelin and C16 Ceramide

C16 sphingomyelin and its metabolite, C16 ceramide, are integral to a variety of signaling pathways that govern critical cellular decisions.

Apoptosis

C16 ceramide is a well-established pro-apoptotic molecule.[10] Its accumulation, following the hydrolysis of C16 sphingomyelin, can trigger both the intrinsic and extrinsic apoptotic pathways. In the intrinsic pathway, C16 ceramide can directly act on the mitochondria to promote the formation of channels, leading to the release of cytochrome c.[21] This, in turn, activates a cascade of caspases, including the executioner caspase-3, which orchestrates the dismantling of the cell.[13][14] Studies have shown a direct correlation between the accumulation of C16 ceramide and the activation of caspase-3 in various cell types undergoing apoptosis.[12][20]

C16 Ceramide-Mediated Apoptotic Signaling Pathway.

Insulin Signaling

C16 ceramide has been implicated in the development of insulin resistance.[22] Elevated levels of C16 ceramide can impair insulin signaling by activating protein phosphatase 2A (PP2A), which dephosphorylates and inactivates key components of the insulin signaling cascade, such as Akt (also known as protein kinase B).[16][23][24] Specifically, C16 ceramide has been shown to promote the dephosphorylation of Akt at serine 473.[19] The activation of PP2A by C16 ceramide is thought to be an indirect mechanism involving the binding of ceramide to an inhibitory subunit of PP2A, thereby relieving its inhibition of the catalytic subunit.[25]

Inhibitory Effect of C16 Ceramide on Insulin Signaling.

Inflammatory Signaling

The role of C16 sphingomyelin and C16 ceramide in inflammation is complex and context-dependent. In some instances, C16 ceramide can promote inflammation by activating signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α.[26] Conversely, other studies suggest that C16 ceramide can have anti-inflammatory effects.[27] The hydrolysis of sphingomyelin is a key step in the inflammatory response triggered by TNF-α.[28]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sphingolipid Extraction from Mammalian Cells

This protocol is adapted from the Bligh-Dyer method for the extraction of a broad range of sphingolipids.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Chloroform (B151607)

-

Internal standard cocktail containing known amounts of deuterated sphingolipid analogs (e.g., C17-sphingosine, C12-ceramide)

-

Glass tubes with Teflon-lined caps

Procedure:

-

Wash cultured cells with ice-cold PBS and harvest by scraping.

-

Transfer the cell suspension to a glass tube.

-

Add the internal standard cocktail to the cell suspension.

-

Add methanol and chloroform to achieve a final solvent ratio of 2:1 (v/v) methanol:chloroform.

-

Vortex vigorously for 1 minute.

-

Add chloroform and water to induce phase separation, achieving a final ratio of 2:1:0.8 (v/v/v) chloroform:methanol:water.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantification of C16 Sphingomyelin by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate

-

Gradient: Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transition for C16 Sphingomyelin: Precursor ion (m/z) 703.6 → Product ion (m/z) 184.1 (corresponding to the phosphocholine headgroup)

-

Optimize collision energy and other instrument parameters for maximum sensitivity.

Quantification:

-

Generate a standard curve using known concentrations of a C16 sphingomyelin standard.

-

Normalize the peak area of endogenous C16 sphingomyelin to the peak area of the deuterated internal standard.

-

Calculate the concentration of C16 sphingomyelin in the sample based on the standard curve.

In Vitro Sphingomyelinase Assay

This protocol describes a fluorometric assay to measure sphingomyelinase activity.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4 for neutral SMase; 50 mM sodium acetate, pH 5.0 for acid SMase)

-

Sphingomyelin substrate (e.g., NBD-sphingomyelin or a fluorogenic substrate)

-

Enzyme source (cell lysate or purified enzyme)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of the sphingomyelin substrate in the appropriate assay buffer.

-

Add the enzyme source to the wells of the 96-well plate.

-

Initiate the reaction by adding the sphingomyelin substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction (if necessary, depending on the substrate used).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Calculate sphingomyelinase activity based on the increase in fluorescence over time, relative to a standard curve if applicable.

Caspase-3 Activity Assay

This protocol outlines a colorimetric assay for measuring the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

Cell lysis buffer

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Treat cells with the desired apoptotic stimulus (e.g., C16 ceramide).

-

Lyse the cells using the cell lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Add an equal amount of protein from each lysate to the wells of the 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Express caspase-3 activity as fold-change relative to untreated control cells.

Conclusion

C16 sphingomyelin and its derivative, C16 ceramide, are critical signaling lipids that regulate a multitude of cellular processes. Their roles in apoptosis, insulin signaling, and inflammation highlight their importance in both normal physiology and disease pathogenesis. A thorough understanding of the signaling pathways they modulate, supported by robust quantitative data and detailed experimental methodologies, is essential for the development of novel therapeutic strategies targeting these pathways. This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding and exploitation of C16 sphingomyelin-mediated signaling.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tumor necrosis factor-alpha activates the sphingomyelin signal transduction pathway in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Sphingomyelin distribution in lipid rafts of artificial monolayer membranes visualized by Raman microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells [frontiersin.org]

- 27. Opposite effects of tumor necrosis factor alpha on the sphingomyelin-ceramide pathway in two myeloid leukemia cell lines: role of transverse sphingomyelin distribution in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tumor Necrosis Factor-α Induces Stress Fiber Formation through Ceramide Production: Role of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Lipids: A Technical Guide to Unraveling Membrane Dynamics and Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of deuterated lipids in advancing our understanding of cell membrane dynamics and the intricate organization of lipid rafts. By leveraging the unique properties of deuterium (B1214612), researchers can employ powerful analytical techniques to probe the structure, function, and signaling cascades associated with these critical cellular components. This whitepaper provides a comprehensive overview of key experimental methodologies, quantitative data, and the signaling pathways implicated in lipid raft function, offering a valuable resource for those in basic research and drug development.

The Power of Deuterium in Membrane Research

Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in the study of biological membranes. Its key advantage lies in its different neutron scattering length and nuclear magnetic resonance properties compared to hydrogen (¹H). This isotopic difference allows for "contrast variation" in techniques like small-angle neutron scattering (SANS) and provides a unique spectroscopic handle in solid-state nuclear magnetic resonance (NMR). By selectively replacing hydrogen with deuterium in lipid molecules, researchers can effectively make certain components of a complex assembly "invisible" to neutrons or specifically track their dynamics in NMR experiments. This selective labeling is instrumental in dissecting the molecular organization and dynamics of lipid bilayers and the specialized microdomains known as lipid rafts.

Key Experimental Techniques and Protocols

The study of deuterated lipids in membranes relies on a suite of sophisticated biophysical techniques. Here, we detail the core methodologies and provide foundational protocols for their application.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for characterizing the structure of lipid vesicles and determining parameters such as membrane thickness and the effects of incorporated molecules like cholesterol.[1][2][3] The use of deuterated lipids and solvents allows for contrast matching, where the scattering from specific components can be selectively highlighted or suppressed.[4]

-

Lipid Preparation: Start with the desired deuterated and non-deuterated lipids. For example, to study the effect of cholesterol on a DOPC membrane, one might use chain-deuterated DOPC (d-DOPC) and protiated cholesterol.

-

Dissolution: Dissolve the lipids in an organic solvent such as chloroform (B151607) or a chloroform/methanol (B129727) mixture in a round-bottom flask.

-

Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with a buffer of the desired contrast, typically D₂O or a specific H₂O/D₂O mixture, to a final lipid concentration of 1-10 mg/mL. The hydration should be performed above the phase transition temperature of the lipids.

-

Vesicle Formation: The lipid suspension can be subjected to several freeze-thaw cycles to promote lamellarity.

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done 11-21 times.

-

Sample Loading: The final vesicle suspension is then loaded into a quartz SANS cuvette for measurement.

Solid-State Deuterium NMR (²H-NMR)

Solid-state ²H-NMR is a highly sensitive technique for probing the dynamics and order of lipid acyl chains.[1][5][6] By measuring the quadrupolar splitting of deuterated segments, one can calculate order parameters, which provide a direct measure of the conformational freedom of the C-²H bonds.

-

Protein and Lipid Preparation: Purify the membrane protein of interest and obtain the desired deuterated lipids (e.g., chain-deuterated POPC).

-

Solubilization: Co-solubilize the protein and lipids in a detergent solution.

-

Reconstitution: Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes.

-

Pelleting: Concentrate the proteoliposomes by ultracentrifugation.

-

Hydration Control: Dehydrate the pellet to a specific water content (e.g., 40% w/w) to ensure optimal spectral resolution.

-

Rotor Packing: Carefully pack the hydrated proteoliposome pellet into a solid-state NMR rotor (e.g., 3.2 mm or 4 mm).

-

Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer before data acquisition.

Mass Spectrometry (MS) for Lipid Raft Analysis

Mass spectrometry is an indispensable tool for the detailed lipidomic and proteomic analysis of isolated lipid rafts.[7] It allows for the identification and quantification of the molecular species enriched in these domains.

-

Cell Culture and Lysis: Grow cells to confluency. Lyse the cells in a cold lysis buffer, often containing a non-ionic detergent like Triton X-100, on ice. For a detergent-free method, cells can be mechanically disrupted followed by density gradient centrifugation.[8][9]

-

Sucrose Gradient Ultracentrifugation: Mix the cell lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Overlay with layers of decreasing sucrose concentrations to form a discontinuous gradient.

-

Fractionation: Centrifuge at high speed (e.g., >100,000 x g) for several hours at 4°C. Lipid rafts, being less dense, will float to the interface of the lower sucrose concentrations.

-

Collection: Carefully collect the opaque band corresponding to the lipid raft fraction.

-

Lipid Extraction (Modified Folch Method):

-

To the collected lipid raft fraction, add a mixture of chloroform and methanol (typically 2:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Sample Preparation for MS: Reconstitute the dried lipid extract in an appropriate solvent for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.

Quantitative Data from Deuterated Lipid Studies

The use of deuterated lipids has yielded valuable quantitative data on the structure and composition of membranes and lipid rafts.

Table 1: Effect of Cholesterol on Membrane Thickness Measured by SANS

| Lipid Composition | Bilayer Thickness (d_g,infinity) (nm) | Reference |

| DLPC | 4.058 ± 0.028 | [10] |

| DLPC + 44 mol% Cholesterol | 4.62 ± 0.114 | [10] |

| DOPC | 4.618 ± 0.148 | [10] |

| DOPC + 44 mol% Cholesterol | 4.577 ± 0.144 | [10][11][12][13] |

d_g,infinity is a parameter related to the bilayer thickness derived from SANS data.

Table 2: Acyl Chain Order Parameters (|S_CH|) of POPC with and without Cholesterol from ¹³C NMR[27]

| Carbon Position (sn-1 chain) | POPC | POPC + 50 mol% Cholesterol |

| 2 | 0.35 | 0.42 |

| 3 | 0.38 | 0.45 |

| 4-8 | ~0.40 | ~0.48 |

| 14 | 0.25 | 0.35 |

| 15 | 0.18 | 0.28 |

| 16 | 0.08 | 0.15 |

| Carbon Position (sn-2 chain) | POPC | POPC + 50 mol% Cholesterol |

| 2 | 0.36 | 0.43 |

| 3 | 0.39 | 0.46 |

| 9 (double bond) | 0.10 | 0.25 |

| 10 (double bond) | 0.11 | 0.26 |

| 16 | 0.20 | 0.30 |

| 18 | 0.05 | 0.10 |

Data measured at 48°C. A higher |S_CH| value indicates a more ordered and less dynamic acyl chain.[14][15][16][17]

Table 3: Lipid Composition of Detergent-Resistant Membranes (DRMs) from Photoreceptor Rod Outer Segments[31]

| Lipid Class | Relative Abundance in ROS | Relative Abundance in DRMs |

| Free Fatty Acids | Enriched | - |

| Phosphatidylcholine (PC) | - | Enriched (low PUFA content) |

| Phosphatidylethanolamine (PE) | - | Depleted |

| Phosphatidylserine (PS) | - | Depleted |

| Ceramide (CM) | Contains PUFAs | Contains saturated fatty acids |

ROS: Rod Outer Segments; DRMs: Detergent-Resistant Membranes; PUFA: Polyunsaturated Fatty Acid.[7][18]

Lipid Rafts and Signal Transduction

Lipid rafts are not merely structural entities but also serve as crucial platforms for cellular signaling.[19] They are thought to concentrate signaling molecules, thereby facilitating their interaction and initiating downstream cascades.

B-Cell Antigen Receptor (BCR) Signaling

The BCR is a key component of the adaptive immune system, and its signaling is intimately linked to lipid rafts.[19][20][21][22]

References

- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 2. Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02352F [pubs.rsc.org]

- 3. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 5. researchgate.net [researchgate.net]